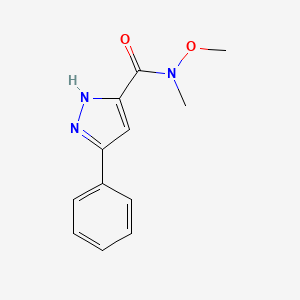

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide (CAS: 1311195-95-5) is a pyrazole-based carboxamide derivative with the molecular formula C₁₂H₁₃N₃O₂ and a molecular weight of 231.25 g/mol . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1 donor (amide NH) and 3 acceptors (amide O, methoxy O, pyrazole N) .

- Rotatable bonds: 4, indicating moderate conformational flexibility .

- Synthetic availability: Commercially available with 90% purity, as noted in supplier catalogs .

The compound’s structure features a 3-phenylpyrazole core substituted with a methoxy-methyl carboxamide group at position 4. This motif is common in medicinal chemistry due to pyrazole’s role in modulating biological activity .

Properties

IUPAC Name |

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15(17-2)12(16)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZKFTJWNVINQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NN1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several notable applications across different domains:

1. Chemistry:

- Acts as a building block for synthesizing more complex molecules.

- Functions as a ligand in coordination chemistry.

2. Biology:

- Investigated for its potential as an enzyme inhibitor.

- Explored for interactions with biological macromolecules.

3. Medicine:

- Studied for anti-inflammatory, analgesic, and anticancer properties.

- Potential applications in drug development targeting various diseases.

4. Industry:

This compound exhibits diverse biological activities due to its unique structure. Key findings include:

Case Studies

Anti-inflammatory Activity:

A study using a carrageenan-induced edema model in rats demonstrated significant reduction in paw swelling when treated with this compound compared to control groups, indicating its potential as an anti-inflammatory agent.

Anticancer Efficacy:

In vitro assays on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines revealed that treatment with this compound led to decreased cell viability and induced apoptosis, suggesting its promise as an anticancer candidate.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema in rat models | |

| Anticancer | Induced apoptosis in breast and liver cancer cells | |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in inflammation and cancer pathways |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide with structurally related analogs:

Biological Activity

N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : Approximately 231.255 g/mol

- Structural Features : The presence of methoxy and methyl groups enhances its lipophilicity, which influences its solubility and reactivity in biological systems.

This compound acts primarily through enzyme inhibition and receptor modulation. The compound can bind to specific active sites on enzymes, blocking their catalytic activity. Additionally, it may interact with cellular receptors, affecting signal transduction pathways that regulate various cellular functions.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo, suggesting its potential utility in treating inflammatory diseases .

2. Anticancer Activity

The compound has demonstrated promising anticancer properties across various cancer cell lines. Studies have shown that it can inhibit the growth of lung, breast, and colorectal cancer cells. In particular, it has been noted for its ability to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, which is crucial for cancer cell division .

3. Enzyme Inhibition

This compound has been investigated as an inhibitor of several enzymes involved in disease processes. For example, it shows potential as a selective inhibitor of mitogen-activated protein kinases (MAPKs), which are involved in inflammatory responses and cancer progression .

Research Findings

Several studies have focused on elucidating the biological activities and mechanisms of action of this compound:

Case Studies

-

Case Study on Anti-inflammatory Activity :

A recent study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced edema model in rats. The compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory therapeutic agent. -

Case Study on Anticancer Efficacy :

In vitro assays conducted on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells revealed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis, suggesting its role as a promising anticancer candidate.

Q & A

Q. What synthetic methodologies are commonly employed for N-methoxy-N-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

The compound is typically synthesized via multi-step routes involving cyclocondensation of substituted hydrazines with β-keto esters or acrylates, followed by functionalization. For example, pyrazole carboxylates can be converted to carboxamides using thionyl chloride to form acyl chlorides, which are then reacted with methoxy-methylamine derivatives . Key steps include refluxing intermediates with thionyl chloride and purification via silica gel chromatography (e.g., dichloromethane/ethyl acetate eluent) .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization is achieved by slow evaporation in ethyl acetate/hexane mixtures. SHELX programs (e.g., SHELXL) refine crystal data, analyzing dihedral angles (e.g., 7.7–89.2° between pyrazole and aromatic rings) and hydrogen bonding networks (intramolecular C–H···O and intermolecular N–H···N interactions) .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

Yield improvements focus on stoichiometric control and catalyst use. For instance, triethylamine (1:1 molar ratio to acyl chloride) enhances nucleophilic substitution during carboxamide formation. Reflux duration (e.g., 4 hours for thionyl chloride activation) and inert atmospheres minimize side reactions. Post-reaction purification via gradient elution chromatography (e.g., 10:1 dichloromethane/ethyl acetate) further isolates the product .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

Contradictions (e.g., NMR vs. SCXRD) require cross-validation. For example, dynamic NMR effects from restricted rotation may explain unexpected splitting, while SCXRD confirms spatial arrangements. Computational tools like density functional theory (DFT) can model rotational barriers or hydrogen-bonding effects to reconcile data .

Q. How are structure-activity relationships (SAR) evaluated for biological activity?

SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation or methoxy group modifications) and testing in vitro assays. For pyrazole derivatives, common assays include:

Q. What crystallographic parameters indicate molecular stability?

Stability is inferred from crystallographic R factors (e.g., R = 0.040), low mean C–C bond deviations (e.g., 0.003 Å), and hydrogen-bonding patterns. Weak intermolecular interactions (e.g., C–H···π) contribute to lattice rigidity, while torsional angles >80° suggest conformational rigidity .

Methodological Guidance

Q. How to troubleshoot low purity in final products?

- Cause : Incomplete acylation or side reactions.

- Solution : Monitor reaction progress via TLC (e.g., hexane/ethyl acetate mobile phase). Repurify using preparative HPLC with a C18 column (acetonitrile/water gradient). Confirm purity via LC-MS (>95%) .

Q. What computational tools assist in structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.